molecular formula C21H18N6O3S B2675422 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 893927-17-8

2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No. B2675422
M. Wt: 434.47
InChI Key: YBCIZMVJORNUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide” is a chemical compound with the molecular formula C22H20N4O2S . It is a complex organic compound that contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-4-yl group, a thio group, and a nitrophenyl group .


Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic techniques. The InChI string for this compound is InChI=1S/C22H20N4O2S/c1-14-7-8-17 (9-15 (14)2)26-21-19 (11-25-26)22 (24-13-23-21)29-12-20 (27)16-5-4-6-18 (10-16)28-3/h4-11,13H,12H2,1-3H3 . This provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 404.5 g/mol, a topological polar surface area of 95.2 Ų, and a complexity of 565 . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 6 rotatable bonds .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives incorporating the antipyrine moiety have been tested and shown to possess antimicrobial activity, highlighting their potential as therapeutic agents against microbial infections (Bondock et al., 2008).

Radiosynthesis and Imaging Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are structurally similar to the compound , have been reported as selective ligands of the translocator protein (18 kDa). These compounds, including DPA-714, have been designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), showcasing their application in biomedical imaging and diagnosis (Dollé et al., 2008).

Cytotoxic Activity

Research has also focused on the synthesis of new heterocyclic compounds bearing pyrazolo[3,4-d]pyrimidine moieties for evaluation of their cytotoxic activity against various cancer cell lines. These studies aim to develop new therapeutic agents with potential anticancer properties (Mansour et al., 2020).

Neuroinflammation PET Imaging

Further investigations into pyrazolo[1,5-a]pyrimidines related to the compound of interest have led to the synthesis and biological evaluation of these molecules as ligands for the translocator protein 18 kDa (TSPO). These studies are crucial for developing diagnostic tools for early biomarkers of neuroinflammatory processes, leveraging the potential of PET imaging in neurology (Damont et al., 2015).

properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3S/c1-13-6-7-18(14(2)8-13)26-20-17(10-24-26)21(23-12-22-20)31-11-19(28)25-15-4-3-5-16(9-15)27(29)30/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCIZMVJORNUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide

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